molecular formula C12H13BrN2O3 B2602139 Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1674390-02-3

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2602139
CAS No.: 1674390-02-3
M. Wt: 313.151
InChI Key: HXIHAWZYLVLZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound with a pyridine ring structure

Preparation Methods

The synthesis of Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by cyano and isobutyl group introduction under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with similar compounds such as:

    Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a similar pyridine ring structure but differs in the substitution pattern.

    Isobutyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-6(2)4-8-10(13)9(12(17)18-3)7(5-14)11(16)15-8/h6H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHAWZYLVLZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=C(C(=O)N1)C#N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.